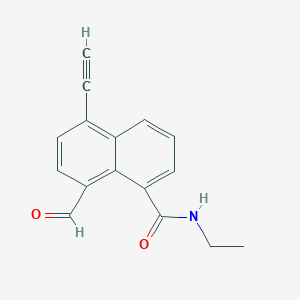

N-Ethyl-5-ethynyl-8-formyl-1-naphthamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-ethyl-5-ethynyl-8-formylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C16H13NO2/c1-3-11-8-9-12(10-18)15-13(11)6-5-7-14(15)16(19)17-4-2/h1,5-10H,4H2,2H3,(H,17,19) |

InChI Key |

ZDYDQYXYPILBQP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=CC2=C(C=CC(=C21)C=O)C#C |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of N-Substitution on Compound Activity

The substitution at the amide nitrogen of the naphthamide core plays a pivotal role in modulating the compound's affinity for its biological targets. In studies of related naphthamide series, the nature of the N-substituent has been shown to significantly impact receptor binding. For instance, in a series of 1- and 2-naphthamides, variations in the substituent on the basic nitrogen led to different affinities for dopamine (B1211576) (D2L, D4.2) and serotonin (B10506) (5-HT2A) receptors. nih.gov

| N-Substituent Modification | Observed Effect on Activity | Reference |

| Increasing linker length | Decreased receptor affinity | nih.gov |

| Introduction of benzyl (B1604629) moiety | Favorable interaction with D4.2 and 5-HT2A receptors | nih.gov |

| Phenylpropyl moiety | Potent D4.2 ligand activity | nih.gov |

Impact of Ethynyl (B1212043) Group Positioning and Modifications on Molecular Interactions

The ethynyl group (–C≡CH) is a versatile functional group in medicinal chemistry, capable of participating in a variety of non-covalent interactions. Its presence at the 5-position of the naphthalene (B1677914) core in N-Ethyl-5-ethynyl-8-formyl-1-naphthamide is significant. The ethynyl group can act as both a hydrogen bond donor, via its acidic C-H bond, and a hydrogen bond acceptor, through the π-density of its triple bond. researchgate.net

Studies have shown that the ethynyl group is involved in hydrogen bonding in a high percentage of structures where it is present. researchgate.net It can form hydrogen bonds with nitrogen, oxygen, sulfur, or halogen atoms. Additionally, it can engage in C-H···π interactions with aromatic rings or with itself. researchgate.net The positioning of the ethynyl group at the 5-position directs these potential interactions toward a specific region of a binding pocket, potentially anchoring the ligand and contributing to its binding affinity and selectivity. Modification or replacement of this group would be expected to significantly alter the compound's interaction profile.

| Interaction Type | Potential Partner | Role of Ethynyl Group |

| Hydrogen Bond | N, O, S, Halogens | Donor (via C-H) |

| Hydrogen Bond | O-H, N-H, Aromatic C-H | Acceptor (via π-system) |

| C-H···π Interaction | Phenyl groups, other ethynyl groups | Donor |

Structural Contributions of the Formyl Group to Ligand Binding

The formyl group (–CHO) at the 8-position of the naphthalene core introduces a key polar interaction point. The oxygen atom of the formyl group is an effective hydrogen bond acceptor, while the carbon atom can be an electrophilic center. In the context of ligand-receptor interactions, such as with formyl peptide receptors (FPRs), the formyl group is crucial for recognition and activation. nih.govresearchgate.net

Molecular docking and structural studies of FPRs have revealed that the N-formyl group of peptide ligands often reaches deep into the binding pocket, forming critical hydrogen bonds with specific amino acid residues like asparagine or arginine. nih.govresearchgate.net These polar interactions are often a primary driver of high-affinity binding. researchgate.netnih.gov In this compound, the formyl group at the peri-position (8-position) relative to the naphthamide (1-position) would orient it in a distinct spatial arrangement, allowing it to engage with specific polar residues in a target's binding site, thereby contributing significantly to the ligand's binding energy and specificity.

| Formyl Group Feature | Role in Ligand Binding | Key Interaction |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | H-bond with donor residues (e.g., Asn, Arg) |

| Carbonyl Carbon | Electrophilic Center | Potential for covalent or polar interactions |

| Polarity | Orientation in Binding Pocket | Directs ligand to polar sub-pockets |

Role of the Naphthalene Core Substituents in Modulating Chemical Behavior

The naphthalene core serves as a rigid scaffold, presenting the various functional groups in a well-defined three-dimensional orientation. Substituents on this core can dramatically modulate the electronic properties and, consequently, the chemical behavior of the entire molecule. unige.ch Introducing electron-donating or electron-withdrawing groups onto the naphthalene ring system can alter properties like π-acidity, redox potential, and the ability to engage in π-stacking interactions. unige.chmdpi.com

For instance, functionalization of the naphthalene core of naphthalenediimides (a related scaffold) with electron-donating groups like amines can lead to strong absorbance in the visible spectrum, creating "push-pull" systems. researchgate.netthieme-connect.de In this compound, the ethynyl and formyl groups are both electron-withdrawing to some extent, which would influence the electron density of the naphthalene π-system. This modulation affects how the naphthalene core itself interacts with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket through π-π stacking or cation-π interactions. The specific 1,5,8-substitution pattern is crucial, as different substitution patterns on the naphthalene core can lead to a complete loss of activity. nih.gov

| Core Substituent Type | Effect on Naphthalene Core | Consequence for Chemical Behavior |

| Electron-Donating Groups | Increase electron density | Modulates redox properties, enhances π-stacking |

| Electron-Withdrawing Groups | Decrease electron density (π-acidity) | Alters electronic state, influences binding interactions |

| Steric Bulk | Alters conformation | Can improve selectivity by blocking off-target interactions biomedres.us |

Rational Design of Naphthamide Analogues for Specific Chemical Activities

The principles derived from SAR studies form the basis for the rational design of new naphthamide analogues with improved potency, selectivity, or other desirable properties. researchgate.net By systematically modifying each component of the parent structure, researchers can probe the requirements of a biological target and optimize molecular interactions.

For example, based on the understanding of the role of the formyl group, analogues could be designed where it is replaced by other hydrogen bond acceptors like a cyano or nitro group to test the geometric and electronic requirements of the binding pocket. Similarly, the N-ethyl group could be expanded into longer alkyl chains or cyclic systems to explore additional hydrophobic pockets. nih.gov The ethynyl group could be replaced with other small, rigid linkers or groups capable of similar interactions to fine-tune binding. The goal of such rational design is to build upon an existing scaffold to develop molecules that are more effective and selective for their intended target. researchgate.net

| Structural Modification | Design Rationale | Desired Outcome |

| Replace Formyl Group (e.g., with Cyano) | Probe H-bond acceptor requirements | Modulate binding affinity/selectivity |

| Modify N-Ethyl Group (e.g., to N-propyl, N-cyclopropyl) | Explore hydrophobic pocket size | Enhance potency through improved hydrophobic interactions |

| Alter Ethynyl Group (e.g., to vinyl, small heterocycle) | Test for tolerance of different geometries and interactions | Optimize anchoring interactions |

| Modify Naphthalene Core (e.g., quinoline, isoquinoline) | Improve drug-like properties (solubility, metabolism) | Enhance pharmacokinetic profile nih.gov |

Spectroscopic and Structural Characterization Methodologies for Naphthamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the chemical environment, connectivity, and spatial arrangement of atoms can be determined.

In the ¹H NMR spectrum of a related compound, N-(ethylcarbamothioyl)-1-naphthamide, characteristic signals corresponding to the ethyl group and the naphthyl protons are observed. nih.gov For N-Ethyl-5-ethynyl-8-formyl-1-naphthamide, one would expect to see distinct signals for the N-ethyl protons, typically a triplet for the methyl group and a quartet for the methylene (B1212753) group, due to spin-spin coupling. The protons on the naphthalene (B1677914) ring would appear as a series of doublets and triplets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the formyl and ethynyl (B1212043) groups. The aldehyde proton of the formyl group would be highly deshielded, appearing as a singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The acetylenic proton of the ethynyl group would also have a characteristic chemical shift.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the amide, the two carbons of the ethynyl group, the formyl carbon, the carbons of the N-ethyl group, and the ten carbons of the naphthalene ring system. The chemical shifts of the naphthalene carbons would be influenced by the positions of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₂-CH ₃ | 1.2-1.4 | Triplet |

| N-CH ₂-CH₃ | 3.3-3.5 | Quartet |

| C≡C-H | 3.0-3.2 | Singlet |

| Naphthalene-H | 7.5-8.5 | Multiplets |

| CH O | 9.8-10.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₂-C H₃ | 14-16 |

| N-C H₂-CH₃ | 35-40 |

| C ≡C-H | 77-80 |

| C≡C -H | 80-83 |

| Naphthalene-C | 120-140 |

| C =O (amide) | 165-170 |

| C HO | 190-195 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic vibrational frequency, providing a molecular fingerprint.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands. A sharp peak around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the region of 2100-2140 cm⁻¹. The C=O stretch of the formyl group would be observed as a strong band around 1680-1700 cm⁻¹. The amide C=O stretch would also be a strong band, typically in the range of 1630-1680 cm⁻¹. The N-H stretch of the secondary amide would be visible as a medium to strong band around 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the ethyl group would be observed in the 2850-3100 cm⁻¹ region, while C=C stretching vibrations of the naphthalene ring would appear in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300-3500 | Medium-Strong |

| C-H Stretch (Alkyne) | ~3300 | Sharp, Medium |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | Medium |

| C≡C Stretch (Alkyne) | 2100-2140 | Weak-Medium |

| C=O Stretch (Formyl) | 1680-1700 | Strong |

| C=O Stretch (Amide) | 1630-1680 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Fragmentation of the molecular ion would produce a series of daughter ions, providing valuable structural information. Common fragmentation pathways could include the loss of the ethyl group, the formyl group, or the ethynyl group. Analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Properties

UV-Visible absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties of a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels. PL spectroscopy, on the other hand, measures the emission of light from a molecule after it has absorbed light.

The extended π-conjugated system of the naphthalene ring, further extended by the ethynyl and formyl groups, would be expected to result in significant absorption in the UV-Vis region. The absorption spectrum would likely show multiple bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the specific substitution pattern and the solvent used.

If the compound is fluorescent, its photoluminescence spectrum would show an emission band at a longer wavelength than the absorption band (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the emission would provide further insights into the excited-state properties of the molecule. These properties are of interest for potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

X-Ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles. This would unambiguously confirm the molecular conformation in the solid state. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) or π-π stacking interactions between the naphthalene rings. These intermolecular forces play a crucial role in determining the bulk properties of the material.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., QTAIM, NBO, NCI)

The electronic structure of a molecule governs its stability, reactivity, and intermolecular interactions. Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Non-Covalent Interaction (NCI) index offer a detailed picture of electron distribution and bonding.

Quantum Theory of Atoms in Molecules (QTAIM) QTAIM analysis partitions the electron density of a molecule to define atoms and the bonds connecting them. wikipedia.orgnumberanalytics.com The analysis of bond critical points (BCPs)—locations of minimum electron density between two bonded atoms—reveals the nature of the chemical bonds. For N-Ethyl-5-ethynyl-8-formyl-1-naphthamide, key topological parameters at BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), can be calculated. A high ρ(r) value indicates significant electron sharing. A negative Laplacian (∇²ρ(r) < 0) is characteristic of a shared-shell (covalent) interaction, while a positive value (∇²ρ(r) > 0) suggests a closed-shell interaction, typical of ionic bonds or weaker non-covalent contacts.

Hypothetical QTAIM analysis would likely show strong covalent character for the C=O bonds of the formyl and amide groups, as well as the C≡C triple bond, evidenced by high ρ(r) and negative ∇²ρ(r) values. The amide C-N bond is expected to show characteristics of partial double bond character due to resonance.

| Bond (Atom Pair) | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Bond Characterization |

|---|---|---|---|

| C=O (Amide) | 0.385 | -0.980 | Polar Covalent |

| C=O (Formyl) | 0.392 | -1.015 | Polar Covalent |

| C-N (Amide) | 0.295 | -0.650 | Covalent with Partial Double Bond Character |

| C≡C (Ethynyl) | 0.360 | -0.890 | Covalent (Triple Bond) |

| N-H (Amide) | 0.340 | -1.150 | Polar Covalent |

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. numberanalytics.comuni-muenchen.decomputabio.com This method is particularly useful for quantifying electron delocalization through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with donor-acceptor (filled-to-empty orbital) interactions. protheragen.aiwikipedia.org

For this compound, significant delocalization is expected. Key interactions would include the π → π* transitions within the naphthalene (B1677914) ring system and the delocalization of the nitrogen lone pair (n) into the adjacent amide carbonyl π* orbital (n → π*), which confirms the partial double bond character of the C-N bond. Other intramolecular interactions, such as those between the formyl and ethynyl (B1212043) groups and the aromatic system, can also be quantified.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) [kcal/mol] | Interaction Type |

|---|---|---|---|

| LP(N) | π(C=O, Amide) | 55.8 | Amide Resonance |

| π(C5=C6, Naphthyl) | π(C≡C, Ethynyl) | 8.2 | π-conjugation |

| LP(O, Formyl) | σ(C-H, Formyl) | 2.5 | Hyperconjugation |

| π(C≡C, Ethynyl) | π(C7=C8, Naphthyl) | 6.5 | π-conjugation |

Non-Covalent Interaction (NCI) Analysis NCI analysis is a method used to visualize and identify non-covalent interactions in real space, based on the electron density and its reduced density gradient. jussieu.frwikipedia.orgchemtools.org The resulting 3D plots show isosurfaces corresponding to different types of interactions, such as attractive hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. nih.gov The surfaces are typically color-coded based on the sign of the second Hessian eigenvalue of the electron density, which distinguishes between stabilizing (blue/green) and destabilizing (red) interactions. rsc.org A hypothetical NCI plot for this molecule could reveal a weak intramolecular hydrogen bond between the amide N-H group and the oxygen of the nearby formyl group, which would appear as a small, green-to-blue disk of density between the relevant atoms.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. nih.govwisdomlib.orgnih.gov This simulation helps in understanding the binding mode and estimating the binding affinity, providing crucial insights for structure-based drug design. researchgate.net

To illustrate this, a hypothetical docking study of this compound into the active site of a protein kinase was considered. The simulation would predict a binding pose where the molecule's functional groups form key interactions with the receptor's amino acid residues. The naphthyl ring could engage in π-π stacking with an aromatic residue like Phenylalanine (Phe). The amide and formyl groups are prime candidates for forming hydrogen bonds with polar residues or the peptide backbone. The ethynyl group could extend into a hydrophobic pocket. A scoring function would then estimate the binding free energy, indicating the stability of the complex.

| Ligand Group | Receptor Residue | Interaction Type | Distance [Å] | Hypothetical Binding Score [kcal/mol] |

|---|---|---|---|---|

| Amide N-H | Glu 121 (Backbone C=O) | Hydrogen Bond | 2.1 | -8.5 |

| Amide C=O | Lys 75 (Side Chain NH3+) | Hydrogen Bond | 2.3 | |

| Formyl C=O | Ser 124 (Side Chain OH) | Hydrogen Bond | 2.4 | |

| Naphthyl Ring | Phe 180 (Aromatic Ring) | π-π Stacking | 3.8 |

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. psu.edu For flexible molecules like this compound, which has several rotatable single bonds, this analysis is essential for understanding its behavior. The process involves geometry optimization, where the energy of the molecular structure is minimized to find a stable state on the potential energy surface. slideshare.netslideshare.netnih.gov

| Conformer | Key Dihedral Angle (C-C-N-C) [°] | Relative Energy [kcal/mol] | Comments |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 | Lowest steric hindrance, anti-periplanar arrangement |

| 2 | -65.2 | 1.85 | Gauche conformer |

| 3 | 63.8 | 1.90 | Gauche conformer |

| 4 | -5.1 | 4.50 | Higher energy due to steric clash, syn-periplanar |

Prediction of Spectroscopic Parameters

Computational quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. eurekalert.org DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netacs.orgresearchgate.net

NMR Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. bohrium.comacs.org Theoretical calculations for this compound would yield distinct chemical shifts for each unique proton and carbon atom. The aromatic protons and carbons of the naphthalene core would appear in the characteristic downfield region. The formyl proton would be highly deshielded, appearing at a high chemical shift. The ethynyl carbons would have unique shifts characteristic of sp-hybridized carbons.

| Atom Type | Predicted ¹H Shift [ppm] | Predicted ¹³C Shift [ppm] |

|---|---|---|

| Formyl (-CHO) | 10.15 | 192.5 |

| Amide (-CONH-) | 8.50 (NH) | 168.0 (C=O) |

| Ethynyl (-C≡CH) | 3.40 (≡CH) | 85.0 (C1), 92.3 (C2) |

| Naphthalene (Aromatic) | 7.5 - 8.2 | 120 - 135 |

| Ethyl (-CH2CH3) | 3.60 (CH2), 1.25 (CH3) | 40.1 (CH2), 14.8 (CH3) |

IR Spectroscopy Calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum. Each vibrational mode corresponds to a specific molecular motion. For the target molecule, distinct high-frequency stretching vibrations would be predicted for the amide N-H bond, the formyl C-H bond, and the ethynyl C-H bond. The C≡C triple bond stretch would appear in its characteristic region. The two C=O groups (amide and formyl) would show strong, distinct stretching bands, with their exact positions influenced by conjugation and potential hydrogen bonding.

| Functional Group | Vibrational Mode | Predicted Frequency [cm⁻¹] |

|---|---|---|

| Amide N-H | N-H Stretch | 3410 |

| Ethynyl C-H | ≡C-H Stretch | 3305 |

| Ethynyl C≡C | C≡C Stretch | 2125 |

| Formyl C=O | C=O Stretch | 1715 |

| Amide C=O | C=O Stretch (Amide I) | 1685 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the potential energy surfaces of chemical reactions. rsc.orgufl.edunumberanalytics.com By locating transition states and calculating activation energies, this approach can predict the most likely reaction pathways and rationalize experimental outcomes. worldscientific.com

A plausible reaction for this compound could be a nucleophilic addition to the formyl group, for example, its reduction by sodium borohydride. Computational modeling of this reaction would involve:

Optimizing the geometries of the reactant complex (the naphthamide and the BH₄⁻ anion).

Locating the transition state structure for the hydride transfer from the boron to the formyl carbon.

Optimizing the geometry of the resulting product, an alcohol.

| Species | Description | Relative Energy [kcal/mol] |

|---|---|---|

| Reactants | Naphthamide + BH₄⁻ | 0.0 |

| Transition State | Hydride transfer to formyl carbon | +12.5 (Activation Energy, Eₐ) |

| Products | Resulting alcohol + BH₃ | -25.0 (Reaction Energy, ΔE_rxn) |

Applications in Chemical Biology Research Methodologies

Utilization of Ethynyl-Functionalized Naphthamides in Bioorthogonal Ligation (Click Chemistry)

The ethynyl (B1212043) group on the N-Ethyl-5-ethynyl-8-formyl-1-naphthamide molecule is a key functional handle for its use in bioorthogonal ligation, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This set of reactions is prized for being rapid, efficient, and biocompatible. The terminal alkyne of the naphthamide can readily react with an azide-modified biomolecule to form a stable triazole linkage.

The versatility of this approach allows for the conjugation of the naphthamide scaffold to a wide array of biological targets, such as proteins, nucleic acids, and lipids, that have been metabolically or synthetically functionalized with azide (B81097) groups. This enables researchers to selectively label and visualize biomolecules within complex biological systems. The stability of the ethynyl group under various reaction conditions further enhances its utility in multi-step synthetic procedures common in chemical biology.

Development of Naphthamide-Based Probes for Molecular Labeling

The naphthamide core of this compound serves as a valuable scaffold for the development of molecular probes. Naphthalimides, closely related to naphthamides, are known for their fluorescent properties, suggesting that naphthamide derivatives could also be engineered as fluorescent labels. By modifying the substitution pattern on the naphthalene (B1677914) ring, the photophysical properties of these probes can be fine-tuned.

The presence of the ethynyl group allows for the attachment of the naphthamide probe to target biomolecules via click chemistry, as described above. The formyl group provides an additional site for chemical modification, enabling the introduction of other functionalities, such as affinity tags or reactive groups for further conjugation. This modular design allows for the creation of multifunctional probes for various molecular imaging applications, including the detection of specific ions or changes in the cellular environment. For example, rhodamine B naphthylamide has been developed as a fluorescent probe for the detection of Fe3+.

Table 1: Potential Applications of Naphthamide-Based Probes

| Application Area | Probe Functionality | Target Biomolecule/Analyte |

| Cellular Imaging | Fluorescent labeling | Proteins, Organelles |

| Ion Sensing | Chelation and fluorescence modulation | Metal ions (e.g., Fe3+) |

| Environmental Monitoring | Detection of specific analytes | Pollutants, toxins |

Investigation of Protein-Ligand Binding Dynamics using Naphthamide Scaffolds

The rigid and planar structure of the naphthamide scaffold makes it an interesting candidate for studying protein-ligand interactions. Such scaffolds can be used to design ligands that bind to specific pockets or surfaces on proteins. Computational methods, such as molecular dynamics simulations, can be employed to predict and analyze the binding modes of naphthamide-based ligands.

By incorporating the ethynyl group, these scaffolds can be used as "warheads" to covalently bind to target proteins, allowing for the identification and characterization of binding sites. The formyl group can be modified to introduce different functionalities that can interact with specific amino acid residues, thereby influencing binding affinity and selectivity. Understanding these binding dynamics is crucial for the rational design of drugs and chemical probes.

Designing Inhibitors of Specific Enzymes (e.g., Peptide Deformylase) through Rational Chemical Modification

The this compound scaffold can be rationally modified to design inhibitors of specific enzymes. A key example is the potential to target peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis and a promising target for novel antibacterial agents. science.govnih.govnih.gov

The design of PDF inhibitors often involves a chelating group that can bind to the active site metal ion (typically Fe2+ or Zn2+). The formyl group of this compound, or derivatives thereof, could potentially serve as such a chelating group. The naphthamide backbone can be further functionalized to mimic the natural substrate of the enzyme, thereby increasing binding affinity and specificity. The ethynyl group offers a site for the introduction of additional functionalities that can interact with subsites of the enzyme's active site, leading to enhanced inhibitory potency. This rational design approach, combining structural information of the target enzyme with the chemical versatility of the naphthamide scaffold, provides a powerful strategy for the development of new therapeutic agents. mdpi.compharmacophorejournal.com

Synthesis and Investigation of Derivatives and Analogues of N Ethyl 5 Ethynyl 8 Formyl 1 Naphthamide

Creation of Heterocyclic Analogues Incorporating the Naphthamide Framework:This advanced step would have involved the synthesis of more complex molecules where the naphthalene (B1677914) system is fused with or replaced by heterocyclic rings.

The lack of any published data on N-Ethyl-5-ethynyl-8-formyl-1-naphthamide underscores the boundless nature of chemical discovery. While the proposed investigation into its derivatives remains an academic exercise at this point, it highlights a potential area for future synthetic exploration. The synthesis and characterization of this novel compound would be the necessary first step before any of the outlined derivative studies could be undertaken. Until then, the scientific community awaits the first report of this intriguing, yet currently elusive, molecule.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes for Complex Naphthamide Analogues

The synthesis of N-Ethyl-5-ethynyl-8-formyl-1-naphthamide and its analogues presents a considerable synthetic challenge due to the need for precise regiochemical control in the functionalization of the naphthalene (B1677914) core. Future research will likely focus on developing more efficient and modular synthetic strategies.

A plausible forward-thinking synthetic approach could involve a multi-step sequence leveraging modern cross-coupling and C-H functionalization techniques. The synthesis could commence from a suitably substituted naphthalene precursor, such as 1,5,8-trichloronaphthalene. A selective, directed lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) could introduce the aldehyde at the C8 position, a step that requires careful optimization due to the steric hindrance of the peri-position. The amide functionality at C1 could be installed via palladium-catalyzed amination or by conversion of a pre-existing carboxyl group.

The introduction of the ethynyl (B1212043) group at the C5 position is well-suited for a Sonogashira cross-coupling reaction, a robust palladium-catalyzed method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. nih.gov This reaction would likely involve coupling an activated naphthalene derivative (e.g., a bromide or triflate) with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.

| Reaction Type | Purpose | Key Reagents/Catalysts | Potential Challenges |

| Directed ortho-Lithiation | Introduction of formyl group at C8 | n-BuLi, DMF | Regioselectivity, steric hindrance at peri-position |

| Sonogashira Coupling | Introduction of ethynyl group at C5 | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst | Catalyst poisoning, homocoupling of alkyne |

| Buchwald-Hartwig Amination | Formation of the N-ethylamide | Pd catalyst, ethylamine (B1201723) | Competing side reactions |

Integration of Naphthamide Structures into Advanced Materials Science

The unique combination of a planar aromatic core with reactive handles makes this compound a promising building block for advanced materials. The naphthamide scaffold itself is related to naphthalimides and naphthalene diimides, which are known for their excellent photophysical properties and applications in organic electronics as n-type semiconductors. oup.comtandfonline.com

The ethynyl group offers a prime site for polymerization through techniques like Glaser-Hay coupling or for incorporation into larger conjugated systems. Such polymers could exhibit interesting electronic and optical properties, making them candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). tandfonline.com

Furthermore, the formyl and ethynyl groups can participate in the formation of covalent organic frameworks (COFs). The aldehyde functionality can undergo condensation reactions with amines to form imine-linked COFs, while the alkyne can be used in cycloaddition reactions. These porous crystalline materials have potential applications in gas storage, catalysis, and sensing.

The inherent fluorescence of the naphthalene core, which can be tuned by the electronic nature of its substituents, also suggests applications in fluorescent sensors and probes. nih.govacs.org The this compound could be designed to exhibit changes in its fluorescence properties upon interaction with specific analytes, leveraging the reactivity of the formyl or ethynyl groups.

| Material Class | Key Functional Groups Involved | Potential Applications |

| Conjugated Polymers | Ethynyl group | OLEDs, OFETs, OPVs |

| Covalent Organic Frameworks (COFs) | Formyl, Ethynyl groups | Gas storage, catalysis, sensing |

| Fluorescent Sensors | Naphthalene core, Formyl/Ethynyl groups | Detection of specific analytes |

Exploration of New Chemical Reactivity Profiles for the Ethynyl and Formyl Moieties

The presence of both an electrophilic formyl group and a nucleophilic (in the context of certain metal-catalyzed reactions) ethynyl group on the same aromatic scaffold presents a platform for exploring unique chemical reactivity. The electronic interplay between these groups, mediated by the naphthalene ring system, could lead to novel transformations.

The terminal alkyne is a particularly versatile functional group. It is a cornerstone of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. researchgate.net This reaction is a prime candidate for bioorthogonal ligation, enabling the molecule to be attached to biomolecules in complex biological systems. oup.comresearchgate.net The alkyne can also undergo Sonogashira coupling, Glaser coupling, and various cycloaddition reactions.

The aromatic aldehyde is known for its ability to undergo nucleophilic addition reactions, forming alcohols, imines, and acetals. nih.gov It is also a key participant in dynamic covalent chemistry, where the reversible formation of covalent bonds (e.g., imines or hydrazones) can be used to create self-assembling and adaptive chemical systems. biosyn.comacs.org

A key area of future research will be the selective functionalization of one group in the presence of the other. For instance, reaction conditions could be developed to selectively perform a Wittig reaction on the aldehyde without affecting the alkyne, or to carry out a metal-catalyzed reaction at the alkyne with high chemoselectivity. The steric environment of the peri-formyl group may influence its accessibility and reactivity compared to less hindered aldehydes. burleylabs.co.uk

Application of Machine Learning and AI in Naphthamide SAR Prediction

The structural complexity and multiple functionalization points of this compound and its derivatives make this class of compounds well-suited for the application of machine learning (ML) and artificial intelligence (AI) in predicting their structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these molecules with their potential biological activities. nih.govdrugbank.com

ML algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on datasets of known bioactive molecules with similar structural motifs (e.g., naphthalene-based kinase inhibitors). nih.govnih.gov The structural features of this compound, such as its molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and topological polar surface area, can be calculated and used as descriptors. More sophisticated descriptors, such as molecular fingerprints (e.g., ECFP4) or graph-based representations, can capture more detailed structural information. nih.gov

These models could be used to predict a range of biological activities, such as the inhibition of specific protein kinases, which are common targets for naphthalene-based compounds. nih.govnih.gov By generating a virtual library of analogues of the parent compound with variations in the N-alkyl group, and substituents on the naphthalene ring, AI models could rapidly screen for candidates with improved predicted potency and selectivity, thereby guiding synthetic efforts and accelerating the drug discovery process. mskcc.org

| AI/ML Technique | Input Data (Descriptors) | Predicted Output | Potential Application |

| QSAR Modeling | Physicochemical properties, molecular fingerprints | Biological activity (e.g., IC₅₀) | Prioritization of synthetic targets |

| Deep Learning | Molecular graphs, SMILES strings | Kinase inhibition profile | Identification of potential drug candidates |

| Generative Models | Known active scaffolds | Novel naphthamide structures with desired properties | De novo drug design |

Design of Naphthamide Scaffolds for Multi-Target Chemical Biology Probes

The trifunctional nature of this compound makes it an excellent scaffold for the design of sophisticated multi-target chemical biology probes. Such probes are valuable tools for studying complex biological processes and for target identification and validation. nih.govljmu.ac.uk

The ethynyl group serves as a bioorthogonal handle. nih.gov It can be used for "click" reactions to attach reporter tags, such as fluorophores or biotin, after the probe has interacted with its biological target(s). This allows for the visualization or enrichment of the target proteins. The alkyne can also be incorporated into photoaffinity labeling probes, often in conjunction with a photoreactive group like a diazirine, to covalently capture binding partners upon photoirradiation. oup.comresearchgate.netnih.gov

The formyl group provides another point for modification or interaction. It can be used to reversibly or irreversibly bind to nucleophilic residues in a protein's active site or to attach other functionalities through chemistries like oxime ligation. acs.org

Given that many naphthalene-based structures are known to be kinase inhibitors, this scaffold could be elaborated to create multi-target probes for this important class of enzymes. nih.govnih.gov By attaching a known kinase-binding pharmacophore, the resulting probe could be used to profile the kinome and identify on- and off-targets of a particular drug candidate. The ability to attach different functionalities at the ethynyl and formyl positions allows for the creation of dual-purpose probes, for example, one that can simultaneously report on two different cellular events or target two different proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-5-ethynyl-8-formyl-1-naphthamide, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves adapting naphthamide synthesis protocols. For example, acetylation of naphthylamine derivatives using acetic anhydride under reflux with methanol, followed by formylation and ethynylation steps, has been effective for structurally similar compounds. Reaction optimization should focus on catalyst selection (e.g., acetic acid or POCl3/DMF for Vilsmeier-Haack formylation), temperature control (reflux at 80–100°C), and purification via crystallization (e.g., ethanol or absolute ethanol). Monitoring intermediates with TLC or HPLC ensures stepwise yield improvement .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Use λmax analysis (e.g., ~255 nm for naphthamide derivatives) to confirm aromatic π→π* transitions and monitor conjugated systems .

- NMR : Employ <sup>1</sup>H/<sup>13</sup>C NMR to resolve ethyl, ethynyl, and formyl groups, with deuterated solvents (e.g., DMSO-d6) to enhance signal clarity.

- HPLC-MS : Combine reverse-phase HPLC with high-resolution mass spectrometry to verify purity (≥98%) and molecular weight .

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store the compound as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation. Stability assessments should include periodic HPLC analysis (e.g., every 6 months) to detect impurities, with data logged for long-term trend analysis. Avoid aqueous environments unless solubility studies are explicitly designed .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethynyl and formyl groups in functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ethynyl group’s sp-hybridized carbon may exhibit nucleophilic susceptibility, while the formyl group’s electrophilicity can be quantified via partial charge analysis. Validate predictions with experimental kinetic studies (e.g., tracking alkyne click reactions or Schiff base formation) .

Q. What experimental strategies resolve contradictions in reported reaction yields for naphthamide derivatives?

- Methodological Answer : Systematic DOE (Design of Experiments) is critical. Variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., POCl3 stoichiometry in Vilsmeier-Haack reactions), and temperature gradients should be tested in triplicate. Use ANOVA to identify statistically significant factors. Cross-reference with literature protocols for analogous compounds (e.g., N-(naphthalene-1-yl)acetamide) to isolate outliers .

Q. How can researchers design selective derivatization protocols targeting the ethynyl moiety without affecting the formyl group?

- Methodological Answer : Employ orthogonal protection strategies. For instance, protect the formyl group as a stable acetal using ethylene glycol under acidic conditions, then perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on the ethynyl group. Deprotect the formyl group via mild hydrolysis (pH 4–5 buffer). Monitor selectivity using <sup>19</sup>F NMR (if fluorine tags are used) or IR spectroscopy to track carbonyl retention .

Q. What are the implications of steric and electronic effects in crystallographic studies of this compound?

- Methodological Answer : Single-crystal X-ray diffraction requires high-purity samples crystallized from aprotic solvents (e.g., DCM/hexane). Anticipate steric clashes between the ethyl and ethynyl substituents, which may distort the naphthalene ring’s planarity. Electron density maps can quantify formyl group polarization, aiding in understanding intermolecular interactions (e.g., hydrogen bonding with amide protons) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Implement a tiered validation workflow:

Batch Comparison : Use PCA (Principal Component Analysis) on NMR/IR datasets to cluster batches by spectral similarity.

Impurity Profiling : LC-MS/MS can identify trace byproducts (e.g., oxidation of ethynyl to carbonyl groups).

Environmental Controls : Log humidity, temperature, and oxygen exposure during synthesis to correlate with anomalies .

Q. What statistical frameworks are suitable for correlating substituent electronic effects with biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like Hammett constants (σ) for substituents (ethyl: σ ~ -0.15; formyl: σ ~ +0.42). Multivariate regression or machine learning (e.g., Random Forest) can link these to bioassay data (e.g., IC50), with cross-validation to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.